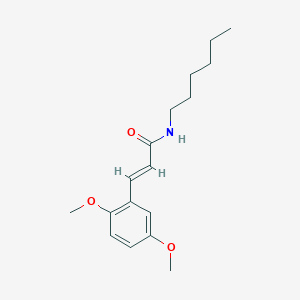![molecular formula C12H13ClF3NO4S B254987 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid involves the inhibition of JAK enzymes, which are responsible for the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins. The inhibition of JAK enzymes leads to the downregulation of various cytokines and growth factors involved in the pathogenesis of various diseases, resulting in the suppression of inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid include the suppression of cytokine and growth factor signaling pathways, resulting in the downregulation of various pro-inflammatory and immune responses. It has been shown to reduce the levels of various cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid in lab experiments include its potent and selective inhibition of JAK enzymes, which makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors involved in the pathogenesis of various diseases. However, its limitations include its potential off-target effects and the need for careful optimization of experimental conditions to avoid toxicity and other adverse effects.
Orientations Futures
There are several future directions for the research and development of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid. These include the identification of new therapeutic applications for the drug in various diseases, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective and potent JAK inhibitors with fewer off-target effects. Additionally, the use of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion
In conclusion, 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Its potent and selective inhibition of JAK enzymes makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors involved in the pathogenesis of these diseases. However, its potential off-target effects and the need for careful optimization of experimental conditions should be taken into consideration. There are several future directions for the research and development of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid, which may lead to the development of more effective and safer therapies for various diseases.
Méthodes De Synthèse
The synthesis of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid involves the reaction of 4-chloro-3-trifluoromethylbenzenesulfonyl chloride with 5-aminopentanoic acid in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in the pathogenesis of these diseases.
Propriétés
Nom du produit |
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid |
|---|---|
Formule moléculaire |
C12H13ClF3NO4S |
Poids moléculaire |
359.75 g/mol |
Nom IUPAC |
5-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-10-5-4-8(7-9(10)12(14,15)16)22(20,21)17-6-2-1-3-11(18)19/h4-5,7,17H,1-3,6H2,(H,18,19) |
Clé InChI |
WKQMBWYARCDXPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCCC(=O)O)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)NCCCCC(=O)O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)